InChI=1S/C5H10O3/c1-4(3-8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7)
. 3-Methoxy-2-methylpropanoic acid can be synthesized through several methods:
In industrial settings, large-scale production typically employs optimized esterification reactions followed by hydrolysis. Catalysts like sulfuric acid or p-toluenesulfonic acid are often used to enhance reaction rates and yields.
The molecular structure of 3-Methoxy-2-methylpropanoic acid features:
The compound's structural formula can be represented as follows:
This structure contributes to its unique reactivity and interactions in biochemical processes.
3-Methoxy-2-methylpropanoic acid can undergo several chemical reactions:
Depending on the specific conditions, major products from these reactions include:
The mechanism of action for 3-Methoxy-2-methylpropanoic acid involves its interaction with various biochemical pathways. Similar compounds have been shown to participate in significant biochemical reactions, such as carbon–carbon bond formation through transition metal-catalyzed processes like Suzuki–Miyaura coupling.
3-Methoxy-2-methylpropanoic acid exhibits several notable physical properties:
The compound is characterized by:
These properties make it suitable for various applications in chemical synthesis and biological studies.
3-Methoxy-2-methylpropanoic acid has diverse applications across multiple fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2